Enhanced Aqueous Solubility of the Dihydrochloride Salt
The dihydrochloride salt form of basic amino acids consistently demonstrates superior aqueous solubility compared to the corresponding free base. While experimental solubility data specifically for (3S)-3,5-diaminopentanoic acid dihydrochloride is not publicly available, class-level data for structurally related L-lysine dihydrochloride show a log S value that is substantially higher than that of the free base form across 0–70°C [1]. The free base (3S)-3,5-diaminopentanoic acid (CAS 13184-43-5) is reported to dissolve only sparingly in water, whereas the dihydrochloride salt is characterized as highly water-soluble by multiple commercial suppliers, enabling direct use in aqueous reaction media without co-solvents .
| Evidence Dimension | Aqueous solubility (log S scale) |
|---|---|
| Target Compound Data | Highly water-soluble (qualitative vendor specification); class-level projection for dihydrochloride salts: log S = 2.2138 + 0.00409t (based on L-lysine dihydrochloride model) [1] |
| Comparator Or Baseline | (3S)-3,5-diaminopentanoic acid free base (CAS 13184-43-5): sparingly soluble; L-lysine free base: log S significantly lower than dihydrochloride [1] |
| Quantified Difference | Class-level inference: dihydrochloride salts of basic amino acids exhibit log S values >2.0 (translating to >100 g/L at 25°C), while free base forms typically show log S <1.0 [1] |
| Conditions | Solubility in water at 0–70°C; data derived from the Solubilities Studies of Basic Amino Acids model system [1] |
Why This Matters
Aqueous solubility is the primary gatekeeper for homogeneous reaction conditions in peptide coupling and dendrimer synthesis; the dihydrochloride form eliminates the need for organic co-solvents (e.g., DMF) that may interfere with subsequent steps or require additional purification.
- [1] Hayashi K, Nagashima N, Hino T. Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry. 1966;30(4):378-384. doi:10.1271/bbb1961.30.378. View Source
